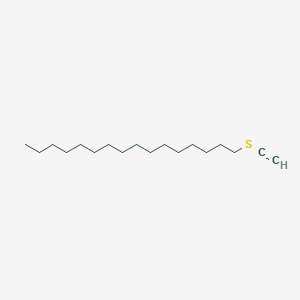
Hexadecane, 1-(ethynylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecane, 1-(ethynylthio)- is an organic compound that belongs to the class of alkanes It consists of a hexadecane backbone with an ethynylthio group attached to one of its carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecane, 1-(ethynylthio)- typically involves the reaction of hexadecane with an ethynylthio reagent under specific conditions. One common method is the nucleophilic substitution reaction where hexadecane is treated with an ethynylthio compound in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of Hexadecane, 1-(ethynylthio)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexadecane, 1-(ethynylthio)- can undergo various chemical reactions, including:
Oxidation: The ethynylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethynylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hexadecane.
Substitution: Various substituted hexadecane derivatives.
Scientific Research Applications
Hexadecane, 1-(ethynylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Hexadecane, 1-(ethynylthio)- involves its interaction with specific molecular targets. The ethynylthio group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Hexadecane, 1-(ethynylthio)- can be compared with other similar compounds such as:
Hexadecane, 1-(ethenyloxy)-: Similar in structure but with an ethenyloxy group instead of an ethynylthio group.
Hexadecane, 1-(methylthio)-: Contains a methylthio group instead of an ethynylthio group.
Hexadecane, 1-(propynylthio)-: Contains a propynylthio group instead of an ethynylthio group.
Properties
CAS No. |
143570-83-6 |
|---|---|
Molecular Formula |
C18H34S |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
1-ethynylsulfanylhexadecane |
InChI |
InChI=1S/C18H34S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2/h2H,3,5-18H2,1H3 |
InChI Key |
ASTSLEZURJZWTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















